3-(3,4-Diethoxyphenyl)-1-methylbenzo[f]quinoline
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Overview
Description
3-(3,4-Diethoxyphenyl)-1-methylbenzo[f]quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 3-(3,4-Diethoxyphenyl)-1-methylbenzo[f]quinoline, typically involves multi-step reactions. Common synthetic methods include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to enhance sustainability. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only improve yield but also reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Diethoxyphenyl)-1-methylbenzo[f]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinolines .
Scientific Research Applications
3-(3,4-Diethoxyphenyl)-1-methylbenzo[f]quinoline has several scientific research applications:
Medicinal Chemistry: Quinoline derivatives are explored for their potential as anticancer, antiviral, and antibacterial agents.
Synthetic Organic Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.
Industrial Chemistry: Quinoline derivatives are used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Diethoxyphenyl)-1-methylbenzo[f]quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives can inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Quinolone: Contains a carbonyl group at the 4-position, widely used as antibiotics.
Quinazoline: Similar structure but with an additional nitrogen atom in the ring.
Uniqueness
3-(3,4-Diethoxyphenyl)-1-methylbenzo[f]quinoline is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C24H23NO2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-(3,4-diethoxyphenyl)-1-methylbenzo[f]quinoline |
InChI |
InChI=1S/C24H23NO2/c1-4-26-22-13-11-18(15-23(22)27-5-2)21-14-16(3)24-19-9-7-6-8-17(19)10-12-20(24)25-21/h6-15H,4-5H2,1-3H3 |
InChI Key |
ACFMFINIZFDHMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C)C4=CC=CC=C4C=C3)OCC |
Origin of Product |
United States |
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